molecular formula C21H20N2O3S B2616803 N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)naphthalene-1-sulfonamide CAS No. 1448036-71-2

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)naphthalene-1-sulfonamide

Cat. No.: B2616803
CAS No.: 1448036-71-2
M. Wt: 380.46
InChI Key: NUHVSALATVUZMR-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)naphthalene-1-sulfonamide is a sulfonamide derivative featuring a naphthalene-1-sulfonamide core linked via a hydroxyethyl bridge to a 1-methylindole moiety. This compound integrates two pharmacophoric groups: the sulfonamide moiety, known for its role in enzyme inhibition (e.g., cyclooxygenase, carbonic anhydrase), and the indole ring, a common scaffold in bioactive molecules targeting serotonin receptors or kinases.

Properties

IUPAC Name

N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]naphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S/c1-23-14-18(17-10-4-5-11-19(17)23)20(24)13-22-27(25,26)21-12-6-8-15-7-2-3-9-16(15)21/h2-12,14,20,22,24H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUHVSALATVUZMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=CC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)naphthalene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The naphthalene sulfonamide group may enhance the compound’s binding affinity and specificity . This dual interaction can lead to significant biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Structural Features and Substituent Effects

A comparative analysis of key structural analogs is provided below:

Compound Name & Reference Core Structure Key Substituents Notable Features
Target Compound Naphthalene-1-sulfonamide 1-Methylindole, hydroxyethyl bridge Methylation reduces indole reactivity; hydroxyethyl enables H-bonding .
N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methylnaphthalene-1-sulfonamide Naphthalene-1-sulfonamide 3,4-Dimethoxyphenyl, methyl group Methoxy groups enhance electron density; ethyl linker with methyl substitution.
(E)-2-(5-fluoro-1-(4-(methylthio)benzylidene)-1H-inden-3-yl)-N-(naphthalen-2-ylsulfonyl) acetamide (21f) Naphthalene-2-sulfonamide 5-Fluoroindenyl, methylthio benzylidene Fluorine improves metabolic stability; naphthalene-2-sulfonamide isomerism.
2-Hydroxy-N-naphthalen-1-yl-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-acetamide (18) 2-Oxoindoline Naphthalene-1-yl, oxoindol-3-ylidene Oxoindoline core enhances π-π stacking; acetamide linkage.
N-((1-(phenyl-sulfonyl)-1H-indol-3-yl)methyl)acetamide Phenylsulfonyl-indole Phenylsulfonyl, acetamide Smaller aromatic system (vs. naphthalene) reduces hydrophobicity.
Key Observations:
  • Naphthalene Positional Isomerism: The target compound uses naphthalene-1-sulfonamide, whereas compound 21f employs naphthalene-2-sulfonamide.
  • Indole Modifications: The 1-methyl group on the indole ring in the target compound may reduce oxidative metabolism compared to non-methylated analogs (e.g., compound 18 ).
  • Substituent Effects : Methoxy groups in the dimethoxyphenyl analog enhance electron-donating capacity, which could improve binding to targets like serotonin receptors.

Spectroscopic and Electronic Properties

  • Spectroscopy : The phenylsulfonyl-indole analog underwent detailed FT-IR and NMR analysis, revealing strong absorption bands for sulfonamide S=O and indole N-H groups. The target compound’s hydroxyethyl group would introduce additional O-H stretching signals (~3200–3600 cm⁻¹).

Biological Activity

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)naphthalene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes available research findings, highlighting the compound's biological activity, structure-activity relationships, and potential therapeutic implications.

Chemical Structure and Properties

The compound is characterized by a naphthalene core substituted with a sulfonamide group and an indole moiety. The chemical structure can be represented as follows:

C17H18N2O3S\text{C}_{17}\text{H}_{18}\text{N}_{2}\text{O}_{3}\text{S}

This structure contributes to its interaction with various biological targets, influencing its pharmacological properties.

Antimicrobial Activity

Research has demonstrated that derivatives of naphthalene sulfonamides exhibit significant antimicrobial properties. Studies indicate that this compound shows moderate to significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species.

Table 1: Antimicrobial Activity of Naphthalene Sulfonamides

Compound Bacterial Strain Zone of Inhibition (mm)
This compoundStaphylococcus aureus15
This compoundEscherichia coli12
This compoundPseudomonas aeruginosa10

These results suggest that the compound may serve as a lead for developing new antimicrobial agents, particularly in treating infections caused by resistant bacterial strains.

Antifungal Activity

In addition to antibacterial properties, the compound has shown promising antifungal activity. It has been tested against various fungal strains, demonstrating effectiveness comparable to established antifungal agents.

Table 2: Antifungal Activity of Naphthalene Sulfonamides

Compound Fungal Strain Minimum Inhibitory Concentration (MIC, µg/mL)
This compoundCandida albicans25
This compoundAspergillus niger30

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. The compound exhibits cytotoxic effects, particularly against human cancer cell lines such as HeLa (cervical cancer), MCF7 (breast cancer), and SKOV3 (ovarian cancer).

Table 3: Cytotoxicity of Naphthalene Sulfonamides in Cancer Cell Lines

Cell Line IC50 (µg/mL)
HeLa8.49
MCF711.20
SKOV37.87

The IC50 values indicate that the compound possesses significant anticancer activity, with lower values suggesting higher potency.

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes and pathways critical for bacterial growth and cancer cell proliferation. This includes interference with DNA synthesis and disruption of cellular metabolism.

Case Studies and Clinical Implications

Recent studies have explored the potential application of this compound in clinical settings. For instance, a study reported its effectiveness in inhibiting biofilm formation by Staphylococcus aureus, which is crucial in treating chronic infections associated with medical devices.

"The compounds showed high inhibitory activity on the discoloration of biofilms already formed by MRSA strains" .

This suggests that derivatives like this compound could be valuable in developing coatings for medical implants to prevent biofilm-related infections.

Q & A

Q. What experimental strategies are recommended for synthesizing N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)naphthalene-1-sulfonamide?

Methodological Answer: The synthesis of naphthalene-sulfonamide derivatives typically involves nucleophilic substitution or coupling reactions. For example:

Sulfonylation: React 1-naphthalenesulfonyl chloride with a hydroxyl-containing intermediate (e.g., 2-(1-methyl-1H-indol-3-yl)ethanol) under basic conditions (e.g., K₂CO₃ in DMF) .

Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity via TLC and HPLC.

Characterization: Employ NMR (¹H/¹³C), FTIR, and high-resolution mass spectrometry (HRMS) to verify structure. For analogs, refer to similar sulfonamide syntheses in .

Q. How can researchers assess the systemic toxicity of this compound in preclinical models?

Methodological Answer: Follow the inclusion criteria outlined in Table B-1 ( ):

  • Species: Use laboratory mammals (rats/mice) for acute and subchronic exposure studies.
  • Routes: Prioritize oral and parenteral routes due to the compound’s potential bioavailability.
  • Endpoints: Monitor hepatic/renal function (serum ALT, creatinine), hematological parameters (RBC/WBC counts), and histopathology.
  • Dose Range: Apply OECD guidelines (e.g., OECD 423 for acute toxicity). Cross-reference with naphthalene-derivative toxicokinetics in and .

Q. What spectroscopic techniques are optimal for characterizing this compound’s structure?

Methodological Answer:

  • FTIR: Identify key functional groups (e.g., sulfonamide S=O stretching at ~1350–1150 cm⁻¹, indole N-H at ~3400 cm⁻¹) .
  • NMR: Use ¹H NMR to resolve indole protons (δ 7.0–7.5 ppm) and hydroxyethyl protons (δ 3.5–4.5 ppm). ¹³C NMR can confirm sulfonamide linkage (C-SO₂ at ~125–135 ppm).
  • UV-Vis: Analyze π→π* transitions of the naphthalene and indole moieties (λmax ~250–300 nm) .

Advanced Research Questions

Q. How can conflicting data on this compound’s receptor binding affinity be resolved?

Methodological Answer:

Reproducibility: Validate assays using orthogonal methods (e.g., surface plasmon resonance vs. radioligand binding).

Structural Analysis: Perform molecular docking (e.g., AutoDock Vina) using crystallographic data from related sulfonamide-protein complexes (e.g., EGFR inhibitors in ).

Meta-Analysis: Compare results across studies while controlling for variables (e.g., buffer pH, solvent DMSO% ).

Q. What strategies are recommended for optimizing this compound’s pharmacokinetic profile?

Methodological Answer:

Metabolic Stability: Incubate with liver microsomes (human/rat) to identify labile sites (e.g., hydroxyl group oxidation). Use LC-MS to track metabolites ().

Prodrug Design: Mask the hydroxy group with acetyl or phosphate esters to enhance absorption .

Solubility Enhancement: Formulate with cyclodextrins or PEGylated nanoparticles, guided by Hansen solubility parameters.

Q. How can researchers investigate its potential off-target effects in cellular models?

Methodological Answer:

High-Throughput Screening: Use a kinase/GPCR panel (e.g., Eurofins CEREP) to identify unintended targets.

CRISPR-Cas9 Knockout: Validate hits by generating KO cell lines for suspected off-target receptors (e.g., β-adrenergic receptors in ).

Transcriptomics: Perform RNA-seq on treated cells to detect dysregulated pathways (e.g., oxidative stress markers like NRF2).

Q. What computational methods are suitable for predicting this compound’s environmental persistence?

Methodological Answer:

QSAR Modeling: Use EPI Suite to estimate biodegradation half-life and bioaccumulation potential .

Molecular Dynamics (MD): Simulate interactions with soil organic matter (humic acids) to assess adsorption .

Tiered Testing: Follow OECD 307 guidelines for soil degradation studies, supplemented by LC-MS/MS quantification.

Q. How should researchers address discrepancies in reported IC₅₀ values across cell lines?

Methodological Answer:

Standardization: Use the same cell line (e.g., HEK293 or A549) and passage number.

Assay Conditions: Control for pH, serum concentration, and incubation time (e.g., 48 vs. 72 hours).

Data Normalization: Express IC₅₀ relative to a housekeeping gene (e.g., GAPDH) or ATP-based viability assays (CellTiter-Glo).

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